2-Amino-6-hydroxypyridine

Beschreibung

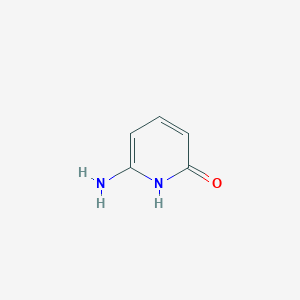

Chemical Identity: 2-Amino-6-hydroxypyridine (CAS: 5154-00-7) is an aromatic heterocyclic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It exists in two tautomeric forms: 6-amino-2(1H)-pyridinone and this compound, with the former being predominant in aqueous solutions .

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIHQARPYPNHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965861 | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-47-8, 59315-50-3, 5154-00-7 | |

| Record name | 6-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

2,6-Diaminopyridine undergoes diazotization at the 2-position amino group using hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at low temperatures (0–5°C). The resulting diazonium salt is unstable and immediately hydrolyzed under heated aqueous conditions (70–80°C) to replace the diazo group with a hydroxyl moiety. The reaction is summarized as:

The regioselectivity of the diazotization step is influenced by the electronic environment of the pyridine ring. The amino group at the 2-position is more reactive due to reduced steric hindrance and enhanced nucleophilicity compared to the 6-position.

Optimization Challenges

The moderate yield (32%) arises from competing side reactions, including:

-

Incomplete Diazotization : Residual starting material due to insufficient nitrous acid concentration.

-

Over-Hydrolysis : Prolonged heating degrades the product into undefined byproducts.

-

Purification Losses : The polar nature of 6-amino-2-hydroxypyridine complicates isolation via crystallization.

Experimental refinements, such as controlled nitrous acid addition and shorter hydrolysis durations, could improve efficiency. For instance, maintaining stoichiometric excess of HCl (3–4 equivalents) and NaNO₂ (1.1 equivalents) enhances diazotization completeness.

Alternative Synthetic Strategies from Related Pyridine Derivatives

While direct methods for 6-amino-2-hydroxypyridine are limited, analogous routes for structurally similar compounds provide insights into potential adaptations.

Halogen Substitution and Deprotection

A patent describing 2-amino-5-hydroxypyridine synthesis (CN105175321A) highlights a three-step strategy applicable to other hydroxyaminopyridines:

-

Protection : The amino group in 2-amino-5-halopyridine is protected using 2,5-hexanedione and tosic acid.

-

Substitution : Halogen displacement with sodium benzylalcohol introduces a methoxy group.

-

Deprotection : Acidic hydrolysis (e.g., HBr/HOAc) removes protecting groups to yield the hydroxyl moiety.

Adapting this method for 6-amino-2-hydroxypyridine would require 2-amino-6-halopyridine as a starting material. However, commercial availability of such precursors is limited, necessitating custom synthesis.

Hydrazine-Mediated Amination and Reduction

A method for 2-aminopyridine derivatives (US20060047124A1) employs hydrazine substitution and catalytic hydrogenation. For example, 3-substituted-2,5,6-trifluoropyridine reacts with hydrazine to form a hydrazino intermediate, which is reduced to the amine using Raney nickel. While this approach targets fluorinated analogs, replacing fluorine with hydroxyl groups via hydrolysis could hypothetically yield 6-amino-2-hydroxypyridine. Challenges include:

-

Regioselective Hydroxylation : Ensuring hydroxylation occurs at the desired position without over-reduction.

-

Catalyst Compatibility : Raney nickel may deactivate in aqueous acidic conditions required for hydrolysis.

Comparative Analysis of Methods

Industrial and Environmental Considerations

The diazotization method, while straightforward, faces scalability hurdles due to corrosive reagents (HCl, NaNO₂) and waste management. Green chemistry alternatives, such as enzymatic diazotization or photocatalytic hydrolysis, remain underexplored. Meanwhile, halogen substitution routes offer higher atom economy but require costly palladium or copper catalysts for cross-coupling steps.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-hydroxypyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-hydroxypyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-hydroxypyridine involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical and chemical processes . These interactions can influence enzyme activity, protein function, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Melting Point : 211–212°C

- Boiling Point : 358.7 ± 35.0°C (predicted)

- Density : 1.208 ± 0.06 g/cm³ (predicted)

- pKa : 10.32 ± 0.10 (predicted)

- Solubility : Moderately soluble in polar solvents; storage requires a dark, inert atmosphere at room temperature .

Applications :

Primarily used as a synthesis reagent in pharmaceuticals and agrochemicals, it serves as a building block for heterocyclic compounds and metal coordination complexes .

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key differences between 2-amino-6-hydroxypyridine and its analogs:

Key Observations :

Substituent Effects on Properties: Hydroxyl (-OH) Group: Enhances hydrogen-bonding capacity and acidity (pKa ~10.32) compared to methyl or chloro analogs, making this compound more reactive in polar environments . Methyl (-CH₃) Group: Increases hydrophobicity in 2-amino-6-methylpyridine, likely improving lipid solubility but reducing aqueous reactivity . Nitro (-NO₂) and Phenyl (-C₆H₅) Groups: In 2-amino-3-nitro-6-phenylpyridine, these substituents enhance aromatic stacking and electrophilic substitution reactivity, suited for nitro-reduction or coupling reactions .

Thermal Stability: this compound exhibits a higher melting point (211–212°C) than many analogs, attributed to strong intermolecular hydrogen bonding . Data for analogs is sparse, highlighting a research gap.

Safety and Handling: this compound is harmful if swallowed and causes serious eye irritation; handling requires PPE and ventilation .

Research Implications and Gaps

- Synthetic Utility: The hydroxyl group in this compound enables its use in pH-sensitive reactions, whereas methyl or chloro analogs may prioritize steric or electronic effects .

- Data Limitations: Melting points, solubility, and toxicity data for analogs like 2-amino-6-methylpyridine are underreported, warranting further study.

- Emerging Applications: Derivatives such as 2-amino-3-nitro-6-phenylpyridine show promise in specialty chemicals but require deeper mechanistic exploration .

Biologische Aktivität

2-Amino-6-hydroxypyridine (C5H6N2O) is an organic compound characterized by an amino group at the 2-position and a hydroxyl group at the 6-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been explored through various studies. For instance, it has been implicated in inhibiting the growth of several cancer cell lines, including glioblastoma and breast cancer cells. A notable study highlighted that certain derivatives showed enhanced cytotoxicity when used in combination with clinically relevant small molecule inhibitors .

Case Study: Glioblastoma Cells

In a study focusing on glioblastoma, specific derivatives of this compound demonstrated potent anti-cancer activity. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular pathways involved in cell survival and proliferation .

Antioxidant Activity

The compound has also shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage. This activity is particularly relevant in the context of neuroprotection and skin protection from UV-induced damage.

The biological activity of this compound is believed to be mediated through several molecular mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or microbial growth.

- Gene Expression Modulation: The compound has been shown to alter gene expression profiles associated with cell cycle regulation and apoptosis.

- Photoprotective Effects: It may inhibit lipid peroxidation induced by UV radiation, thus providing a protective effect against skin damage .

Summary of Biological Activities

Case Study Findings on Anticancer Activity

| Compound Derivative | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5o | Glioblastoma | 15 | Induces apoptosis; enhances cytotoxicity |

| 5o + Small Molecule | Glioblastoma | 8 | Synergistic effect with kinase inhibitors |

| Other Derivatives | Breast Cancer | Varies | Cell cycle arrest; apoptosis induction |

Research Findings

Recent studies have elucidated the diverse biological activities of this compound. For instance, one investigation reported that specific derivatives could suppress nitric oxide production in immune cells, indicating potential anti-inflammatory properties . Additionally, the compound's structural features suggest it could serve as a scaffold for developing novel therapeutic agents targeting various diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate detailed molecular pathways affected by this compound.

- Derivatives Development: Synthesis of new derivatives to enhance potency and selectivity for specific biological targets.

Q & A

Q. Safety

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- Waste disposal : Neutralize acidic/basic residues before transferring to hazardous waste facilities .

Acute toxicity data (e.g., LD₅₀ = 200 mg/kg orally in rats) warrant strict exposure limits .

What computational methods predict the reactivity of this compound in catalytic systems?

Q. Advanced

- DFT calculations : Model electron density maps to identify reactive sites (e.g., hydroxyl oxygen as nucleophile) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications.

Validate predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects) .

How does pH affect the solubility and stability of this compound in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.